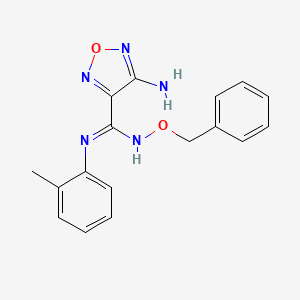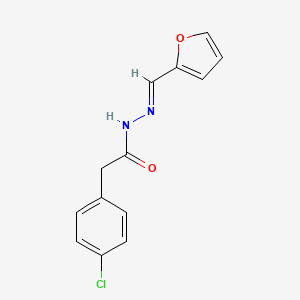![molecular formula C16H13F3N2O2 B3867838 4-methoxy-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B3867838.png)
4-methoxy-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide
Übersicht
Beschreibung
The compound “4-methoxy-N’-[2-(trifluoromethyl)benzylidene]benzohydrazide” is a benzohydrazide derivative. Benzohydrazides are a class of organic compounds containing a carbonyl group (C=O) attached to hydrazine (N-N). This compound also contains a methoxy group (O-CH3) and a trifluoromethyl group (CF3), which can influence its properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a carbonyl group, and a hydrazine group, along with the methoxy and trifluoromethyl substituents. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
As a benzohydrazide derivative, this compound could potentially undergo a variety of chemical reactions. The carbonyl group could be involved in nucleophilic addition reactions, while the hydrazine group could participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the potential for hydrogen bonding via the hydrazine group could impact its solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Antioxidant and α-Glucosidase Inhibitory Activities
Methoxy-substituted benzohydrazide derivatives, including variations similar to 4-methoxy-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide, have been synthesized and assessed for their antioxidant and α-glucosidase inhibitory activities. These compounds, with different methoxy substitutions, were characterized through spectroscopic methods and showed varied bioactivities. However, the effectiveness of the −OCH3 substituent for bioactivity enhancement was deemed insignificant (Prachumrat et al., 2018).
Antimicrobial Activities
Compounds structurally related to this compound have been explored for their antimicrobial properties. For instance, derivatives of benzohydrazide synthesized using 2-chloro-6-methoxy-3-quinolinecarbaldehyde and substituted benzohydrazides were studied for their antibacterial properties. These studies contribute to understanding the antimicrobial potential of benzohydrazide derivatives (Shaikh, 2013).
Antifungal and Antibacterial Properties
Research on 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which are structurally related, revealed notable analgesic, antifungal, and antibacterial activities. Some of these derivatives also demonstrated in vitro antiproliferative activity, indicating potential use in medical applications (Vijaya Raj et al., 2007).
Antituberculosis Activities
The synthesis and biological evaluation of hydrazones derived from 4-(trifluoromethyl)benzohydrazide, a close relative to the compound , showed promising in vitro activity against Mycobacterium tuberculosis and other bacterial and fungal strains. Some derivatives also exhibited cytotoxic properties against certain cell lines. This research highlights the potential of these compounds in developing new antimicrobial agents (Krátký et al., 2017).
Vibrational
Spectroscopic Analysis and Molecular Docking StudiesVibrational spectroscopic analysis and molecular docking studies were conducted on (E)-4-methoxy-N'-(4-methylbenzylidene)benzohydrazide, a compound structurally similar to this compound. The research involved synthesizing the compound and characterizing it through various spectroscopic techniques. Molecular docking studies were also performed to analyze its antituberculosis aspects against Enoyl acyl carrier protein reductase, a protein associated with Mycobacterium tuberculosis (Maheswari & Manjula, 2016).
Interaction with Salmon Sperm DNA
Investigations into the biological activity of Schiff base compounds, including N'-substituted benzohydrazide derivatives, revealed their interaction with Salmon sperm DNA. These compounds exhibited various biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. The DNA binding studies indicated a mode of interaction through intercalation, offering insights into the potential biological applications of these compounds (Sirajuddin et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c1-23-13-8-6-11(7-9-13)15(22)21-20-10-12-4-2-3-5-14(12)16(17,18)19/h2-10H,1H3,(H,21,22)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLGARNJFMMYIX-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867771.png)


![N'-[1-(4-nitrophenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3867779.png)
![6-[2-(3-bromo-4-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3867783.png)
![2-(1H-indol-3-yl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3867784.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B3867795.png)
![N-(2-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3867806.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3867813.png)
![2-[2-(4-isopropylbenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3867821.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(ethylsulfonyl)piperidine](/img/structure/B3867825.png)

![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3867852.png)
